molecular formula C19H16F3N3O2 B2751340 2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797958-96-3

2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2751340
CAS No.: 1797958-96-3
M. Wt: 375.351
InChI Key: IBFUJKNSLILTLR-UHFFFAOYSA-N
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Description

2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound with the molecular formula C19H16F3N3O2 and a molecular weight of 375.35 g/mol This compound features a trifluoromethyl group attached to a benzoyl moiety, which is linked to a piperidine ring The piperidine ring is further connected to a nicotinonitrile group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethylbenzoyl Group: This step involves the acylation of the piperidine intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Etherification: The resulting compound is then reacted with 2-chloronicotinonitrile under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The trifluoromethyl group and the benzoyl moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • **2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)pyridine
  • **2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)benzene

Uniqueness

Compared to similar compounds, 2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of the nicotinonitrile group, which can impart distinct electronic and steric properties. This uniqueness can translate into different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)16-6-2-1-5-15(16)18(26)25-10-7-14(8-11-25)27-17-13(12-23)4-3-9-24-17/h1-6,9,14H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFUJKNSLILTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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